Field: Pharmaceutics
Application Summary: Benexate is used clinically as a defensive type anti-ulcer agent. It has poor solubility and a bitter taste . To improve its solubility, a crystal engineering approach was proposed with the formation of novel salts using an artificial sweetener as a salt co-former .
Methods of Application: The preparation and evaluation of the physicochemical properties of the novel salts benexate saccharinate monohydrate and benexate cyclamate were carried out. Their crystal structures were determined by single-crystal X-ray structure analysis .
Results: These novel salts showed higher solubility and faster dissolution profiles that were associated with the occurrence of local layered-like structures. They also showed better moisture uptake profiles and were classified as non-hygroscopic materials .
Field: Gastroenterology
Application Summary: The study investigated benexate hydrochloride betadex (BHB)-mediated ulcer healing, and changes to microcirculation modulated through nitric oxide synthase (NOS) and anti-inflammatory activity .
Methods of Application: A rat model of gastric mucosal injury was established through injection of a 60% acetic acid solution into the stomach. Following ulcer induction, the rats were administered BHB orally for 5 days at doses of 0, 100, 300 or 1,000 mg/kg .
Results: Compared with the control group, gastric ulcer size was significantly decreased in the 1,000 mg/kg BHB-treated group. Administration of BHB led to a significant increase in endothelial (e)NOS expression. BHB decreased COX expression and tumor necrosis factor-α levels when administered with the nitric oxide inhibitor, L-NAME .
Benexate is a pharmaceutical compound primarily known for its application as an anti-ulcer agent. Its chemical structure is characterized by the formula C23H27N3O4, with a molecular weight of approximately 409.5 g/mol. The compound exists in various forms, including benexate hydrochloride betadex, which enhances its therapeutic efficacy and solubility . Benexate acts by modulating gastric mucosal protection and promoting healing processes, making it a significant player in gastroenterology.
Benexate exhibits multiple biological activities, particularly in the context of gastrointestinal health. It has been shown to promote the synthesis of nitric oxide in gastric tissues, which plays a vital role in mucosal protection and ulcer healing . Additionally, benexate modulates inflammatory responses by inhibiting cyclooxygenases and cytokine expression, further supporting its use in treating gastric ulcers . Studies have demonstrated that benexate enhances mucosal blood flow and stimulates prostaglandin synthesis, which are essential for maintaining gastric integrity.
The synthesis of benexate typically involves several steps:
These methods aim to optimize the compound's solubility and stability for pharmaceutical applications.
Benexate is primarily used in the treatment of gastric ulcers due to its ability to protect the gastric mucosa and promote healing. Its applications extend to:
Benexate has been studied for its interactions with other medications, particularly concerning its effects on gastric pH and mucosal integrity. It can alter the pharmacokinetics of co-administered drugs, potentially increasing their therapeutic effects or adverse reactions . Understanding these interactions is crucial for optimizing treatment regimens involving benexate.
Several compounds share structural or functional similarities with benexate, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Irsogladine Maleate | Similar anti-ulcer properties | Distinct mechanism involving phospholipid modulation |
Famotidine | Histamine H2-receptor antagonist | Primarily reduces gastric acid secretion |
Ranitidine | Another H2-receptor antagonist | Inhibits acid production but lacks nitric oxide modulation effects |
Sucralfate | Forms protective barrier over ulcers | Unlike benexate, it does not modulate nitric oxide levels |
Benexate's uniqueness lies in its dual action of promoting mucosal healing while modulating inflammatory responses through nitric oxide synthesis, setting it apart from traditional anti-ulcer agents like famotidine and ranitidine.